14-Benzoyloxyyohimbine

Description

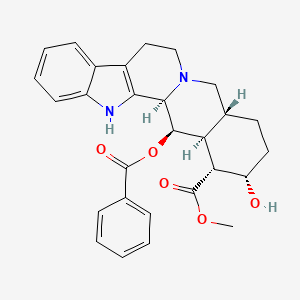

Structure

2D Structure

3D Structure

Properties

CAS No. |

90362-87-1 |

|---|---|

Molecular Formula |

C28H30N2O5 |

Molecular Weight |

474.5 g/mol |

IUPAC Name |

methyl (1R,15R,18S,19R,20S,21R)-21-benzoyloxy-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C28H30N2O5/c1-34-28(33)23-21(31)12-11-17-15-30-14-13-19-18-9-5-6-10-20(18)29-24(19)25(30)26(22(17)23)35-27(32)16-7-3-2-4-8-16/h2-10,17,21-23,25-26,29,31H,11-15H2,1H3/t17-,21-,22-,23-,25+,26+/m0/s1 |

InChI Key |

QBCDFIYIMPXGPX-TWSHGPBOSA-N |

SMILES |

COC(=O)C1C(CCC2C1C(C3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=CC=C6)O |

Isomeric SMILES |

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1[C@H]([C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=CC=C6)O |

Canonical SMILES |

COC(=O)C1C(CCC2C1C(C3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=CC=C6)O |

Synonyms |

14 beta-benzoyloxyyohimbine 14-benzoyloxyyohimbine |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 14 Benzoyloxyyohimbine

Strategies for the Stereoselective Synthesis of the Yohimbine (B192690) Scaffold

The construction of the pentacyclic yohimbine skeleton, with its multiple stereocenters, demands sophisticated synthetic approaches to ensure stereochemical fidelity. Key strategies that have been successfully employed include the intramolecular Diels-Alder reaction and the Pictet-Spengler reaction.

The intramolecular Diels-Alder (IMDA) reaction has proven to be a powerful tool for the convergent assembly of the D and E rings of the yohimbine framework. acs.orgnih.govumich.edu This approach typically involves the synthesis of a triene precursor, which upon thermal or Lewis acid-catalyzed cyclization, yields the characteristic bridged ring system with a high degree of stereocontrol. The stereochemical outcome of the IMDA reaction is governed by the geometry of the transition state, with the endo transition state often being favored, leading to the desired stereochemistry at the ring junctions. nih.govacs.org

The Pictet-Spengler reaction is another cornerstone in the synthesis of yohimbine and its analogs, facilitating the formation of the tetrahydro-β-carboline core (rings A, B, and C). researchgate.netnih.govoup.comacs.orgnih.gov This acid-catalyzed condensation of a tryptamine (B22526) derivative with an aldehyde or ketone has been refined through the use of chiral catalysts to achieve high enantioselectivity. acs.orgresearchgate.netoup.comacs.orgnih.govnih.gov For instance, chiral thiourea (B124793) or phosphoric acid catalysts have been instrumental in guiding the cyclization to afford the desired stereoisomer of the tetrahydro-β-carboline intermediate, which can then be further elaborated to the full yohimbine scaffold. acs.orgresearchgate.netacs.orgnih.gov

More recent innovations have focused on developing highly convergent and stereodivergent total syntheses. These methods often employ a common intermediate from which multiple stereoisomers of the yohimbine family can be accessed by strategically controlling key stereochemistry-determining steps. researchgate.netresearchgate.net Bioinspired syntheses have also emerged, mimicking the natural biosynthetic pathways to construct the complex architecture from simpler precursors. researchgate.netresearchgate.net

Regioselective Functionalization Techniques at the C-14 Position for Benzoyloxy Esterification

The introduction of a benzoyloxy group at the C-14 position of the yohimbine scaffold necessitates a regioselective approach, as other positions in the molecule are also susceptible to functionalization. A key strategy to achieve this involves the initial oxidation of an enamine intermediate.

A notable method for the regioselective hydroxylation at C-14 was reported by Sakai and coworkers. jst.go.jp This process begins with the mercuric acetate-mediated oxidation of yohimbine to generate a mixture of enamines. The subsequent oxidation of this enamine mixture with benzoyl peroxide or p-nitrobenzoyl peroxide leads to the introduction of a benzoyloxy or p-nitrobenzoyloxy group at the C-14 position. This reaction proceeds via an electrophilic attack on the enamine. The resulting 14-acyloxy derivative can then be isolated. jst.go.jp

The mechanism of oxidation of yohimbine has been studied under various conditions. For instance, oxidation with sodium peroxodisulfate has been shown to proceed via an electrophilic attack, though the site of initial attack can vary depending on the reaction conditions. researchgate.netrsc.org While not leading directly to C-14 functionalization, these studies provide valuable insights into the reactivity of the yohimbine nucleus and the potential for directing reactions to specific sites.

Development of Novel Semi-Synthetic Pathways from Yohimbine Precursors to 14-Benzoyloxyyohimbine

Semi-synthesis, starting from readily available natural yohimbine, presents an efficient and practical route to this compound and its analogs. This approach circumvents the need for a lengthy total synthesis of the yohimbine scaffold.

The aforementioned method by Sakai and coworkers serves as a prime example of a semi-synthetic pathway. jst.go.jp Starting with natural yohimbine, a two-step sequence of enamine formation followed by peroxide oxidation directly yields a 14-benzoylated yohimbine derivative. This process is summarized below:

Enamine Formation: Yohimbine is treated with mercuric acetate (B1210297) to induce oxidation, leading to the formation of a mixture of enamines in equilibrium.

Oxidation and Esterification: The resulting enamine mixture is then reacted with benzoyl peroxide. This effects the regioselective introduction of a benzoyloxy group at the C-14 position.

This semi-synthetic route is advantageous as it utilizes the existing and stereochemically defined yohimbine skeleton, focusing the synthetic effort on the specific C-14 functionalization. Further modifications of the benzoyl group or the yohimbine core could be envisioned starting from this 14-hydroxylated intermediate.

Chemo-Enzymatic and Biocatalytic Approaches in the Preparation of this compound and its Analogs

The use of enzymes and microbial systems offers a powerful and often highly selective alternative to traditional chemical synthesis for the modification of complex natural products like yohimbine.

Enzymatic Hydroxylation: While direct enzymatic hydroxylation at the C-14 position of yohimbine has not been explicitly reported, the microbial hydroxylation of yohimbine has been demonstrated. nih.gov Certain fungi and Streptomyces species are capable of hydroxylating the yohimbine skeleton at various positions, establishing the feasibility of using whole-cell biocatalysts for this transformation. nih.gov Cytochrome P450 monooxygenases are a class of enzymes known to catalyze the oxidation of a wide range of substrates, including indole (B1671886) alkaloids, and could potentially be engineered or screened for C-14 hydroxylation activity on the yohimbine scaffold. researchgate.netnih.gov

Enzymatic Esterification: Lipases are a class of enzymes that are widely used for the catalysis of esterification and transesterification reactions. mdpi.commdpi.comjst.go.jpnih.gov These enzymes can exhibit high chemo- and regioselectivity, making them attractive for the acylation of specific hydroxyl groups in polyhydroxylated molecules. mdpi.comosti.gov A chemo-enzymatic approach could involve an initial chemical or enzymatic hydroxylation at C-14, followed by a lipase-catalyzed esterification with a benzoic acid derivative to yield this compound. The use of lipases could offer advantages in terms of mild reaction conditions and potentially high selectivity, avoiding the need for protecting groups.

Enzymatic Diversity Generation: Broader biocatalytic strategies aim to generate a diverse range of alkaloid analogs. This can involve the use of enzymes that catalyze key bond-forming reactions, such as the Pictet-Spengler reaction, or enzymes that perform late-stage functionalization. ukri.org For instance, engineered enzymes could be used to produce yohimbine analogs with altered stereochemistry or functionality, which could then serve as substrates for further chemical or enzymatic derivatization at the C-14 position. biorxiv.orgoup.com

Molecular and Cellular Pharmacological Mechanisms of 14 Benzoyloxyyohimbine

Detailed Ligand-Receptor Interaction Profiling

14-Benzoyloxyyohimbine, a derivative of yohimbine (B192690), demonstrates a significantly altered profile of interaction with adrenergic receptors compared to its parent compound. Research indicates that the introduction of a bulky benzoyloxy substituent at the 14-position of the yohimbine molecule leads to a reduction in its alpha-adrenoceptor antagonistic effects. nih.gov While yohimbine is recognized as a potent, non-selective α2-adrenoceptor antagonist, this compound shows diminished activity at these receptors. nih.govnih.gov

Experimental studies have substantiated this reduced affinity. For instance, at a concentration of 3 x 10⁻⁶ M, this compound did not alter the vasoconstriction induced by noradrenaline in the rat perfused mesenteric vascular bed, a response mediated by adrenergic receptors. nih.gov Furthermore, at a concentration of 10⁻⁸ M, it had no effect on the clonidine-induced inhibition of twitch responses in the rat isolated vas deferens, a classic assay for α2-adrenoceptor antagonism. nih.gov In contrast, yohimbine significantly attenuates this clonidine-induced inhibition, highlighting its antagonistic action at α2-adrenoceptors. nih.gov This suggests that the structural modification in this compound decreases its binding affinity for alpha-adrenoceptors. nih.gov

Table 1: Comparative Adrenergic Antagonist Activity

| Compound | Effect on Clonidine-Induced Inhibition (α2-Adrenoceptor Antagonism) | Effect on Noradrenaline-Induced Vasoconstriction | Reference |

|---|---|---|---|

| Yohimbine | Significant attenuation | Potent antagonist activity | nih.gov |

| This compound | No effect at 10⁻⁸ M | No effect at 3 x 10⁻⁶ M | nih.gov |

While the yohimbine scaffold is known to interact with various receptor systems beyond adrenergic receptors, including serotonin (B10506) and dopamine (B1211576) receptors, specific data on the binding profile of this compound at these non-adrenergic sites are not extensively documented in the reviewed scientific literature. nih.gov Studies on other opioids have shown interactions with serotonin transporters (SERT) and 5-HT receptors, and some ligands can interact with imidazoline (B1206853) receptors, but the specific affinity and activity of this compound at these targets remain to be elucidated. nih.govnih.gov Therefore, a comprehensive analysis of its interactions with serotonin, dopamine, imidazoline, and opioid receptors requires further dedicated investigation.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Adrenergic receptors, the primary targets of the parent compound yohimbine, are members of the G protein-coupled receptor (GPCR) superfamily. wikipedia.orgmdedge.com These receptors transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins. nih.gov Upon ligand binding, the GPCR undergoes a conformational change, which promotes the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer and subsequent modulation of downstream effectors. wikipedia.org

The α2-adrenergic receptors typically couple to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com This, in turn, reduces the activity of cAMP-dependent protein kinase (PKA). nih.gov Other GPCRs can couple to Gαq/11 proteins, which activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. mdpi.com

Given that this compound is a yohimbine derivative and interacts with GPCR-related systems, its mechanisms are likely to involve the modulation of these classical GPCR signaling pathways. However, specific studies detailing the precise effects of this compound on cAMP production or PLC activation are not available in the reviewed literature. The compound's reduced affinity for α2-adrenoceptors suggests its impact on the cAMP pathway might differ significantly from that of yohimbine. nih.gov

A prominent pharmacological feature of this compound is its potent calcium channel-blocking activity. nih.gov This effect is markedly enhanced compared to yohimbine, which exhibits only weak Ca²⁺ channel blocking effects at high concentrations. nih.gov The introduction of the bulky benzoyloxy group at the 14-position appears to be a key structural determinant for this intensified activity. nih.gov

Studies on the rat perfused mesenteric vascular bed demonstrated that this compound effectively blocks Ca²⁺-induced contractions in a dose-dependent manner. nih.gov This action points towards a direct inhibition of calcium influx through voltage-gated calcium channels, which are crucial for smooth muscle contraction. nih.govphypha.ir The potent calcium channel antagonism, combined with its reduced alpha-adrenoceptor blockade, suggests that chemical modification of the yohimbine structure can shift the pharmacological profile towards a new class of Ca²⁺ channel blockers. nih.gov

Table 2: Calcium Channel Blocking Effects of Yohimbine Derivatives

| Compound | Concentration | Effect on Ca²⁺-Induced Contraction | Reference |

|---|---|---|---|

| Yohimbine | 10⁻⁵ M | Weak blocking effect | nih.gov |

| This compound | 3 x 10⁻⁶ M | Blocked Ca²⁺-induced contraction | nih.gov |

| 3 x 10⁻⁶ to 10⁻⁵ M | Dose-dependent rightward shift of the dose-response curve | nih.gov |

Cellular signaling pathways initiated by GPCRs and ion channels ultimately converge on the regulation of various enzymes, including protein kinases. nih.gov Protein kinases play a central role in cellular regulation by catalyzing the phosphorylation of target proteins, thereby controlling processes like cell growth, differentiation, and metabolism. elifesciences.orgcusabio.com For example, GPCR signaling through cAMP directly regulates PKA, while signaling through PLC and Ca²⁺ can activate PKC and other calcium-dependent kinases. nih.govnih.gov

While it is established that this compound modulates Ca²⁺ channels, the direct downstream consequences on specific cellular kinases and other enzyme activities have not been specifically investigated in the available research. nih.gov The significant alteration of intracellular calcium homeostasis by this compound strongly implies a potential influence on calcium-dependent enzymes and kinases. mdpi.com However, a detailed profile of the specific kinases (e.g., MAPKs, Akt) or phosphatases regulated by this compound and the functional outcomes of such regulation remains an area for future research.

Molecular Mechanism of Action in Defined Cellular Systems

The molecular interactions of this compound have been primarily investigated through comparative studies with yohimbine, focusing on its influence on ion channels and adrenergic receptors. These studies, while not exhaustive, provide a foundational understanding of its mechanism of action.

To date, there is a notable absence of published research specifically investigating the effects of this compound on gene expression or its impact on the proteome of cells or tissues. The broader field of yohimbine and its analogs has seen some exploration into their effects on cancer cell lines, which inherently involve downstream regulation of genes and proteins related to cell survival and apoptosis. acs.orgnih.gov However, specific studies detailing gene upregulation or downregulation, or comprehensive proteomic analyses following treatment with this compound, are not available in the current scientific literature.

Direct cell line-based functional assays for this compound are limited. The primary research into its functional effects has utilized ex vivo tissue preparations, which provide insights into its physiological responses in a multi-cell type environment.

A pivotal study compared the effects of this compound and another derivative, 14-β-rho-nitrobenzoyloxyyohimbine, with those of yohimbine. nih.gov The key findings from these functional assays are summarized below:

| Assay System | Compound | Concentration | Observed Effect |

| Rat Perfused Mesenteric Vascular Bed | This compound | 3 x 10⁻⁶ M | Blockade of Ca²⁺-induced contraction |

| 3 x 10⁻⁶ to 10⁻⁵ M | Dose-dependent rightward shift of the Ca²⁺ dose-response curve | ||

| Yohimbine | 10⁻⁵ M | Weak Ca²⁺ channel-blocking effect | |

| Rat Isolated Vas Deferens | This compound | 10⁻⁸ M | No effect on clonidine-induced inhibition of twitch response |

| Yohimbine | - | Significantly attenuated clonidine-induced inhibition |

These results indicate that the introduction of a bulky benzoyloxy substituent at the 14-position of the yohimbine structure markedly enhances its calcium channel-blocking activity while reducing its α2-adrenoceptor antagonistic effects. nih.gov A subsequent study confirmed that bulky substituents at the C-14 position of yohimbine lead to this potentiation of calcium channel blocking properties and a reduction in alpha-adrenoceptor antagonism. nih.gov

While specific cell-line assays for this compound are not documented, research on other novel yohimbine analogs provides a framework for how such studies could be conducted. For instance, recent studies on other yohimbine derivatives have employed:

Calcium Flux Assays: Using cell lines that overexpress specific adrenergic receptors (e.g., ADRA2A, ADRA1A) to measure the antagonistic activity of the compounds. acs.org

Cytotoxicity Assays: Utilizing cancer cell lines such as the pancreatic cancer line PATU-8988 and the gastric cancer line SGC-7901 to evaluate the pro-apoptotic potential of yohimbine analogs. acs.org

Receptor Binding Assays: Employing cell lines like CHO or HEK that are engineered to express specific receptors to determine the binding affinity and selectivity of new compounds. researchgate.net

These methodologies represent potential avenues for future research to further elucidate the specific biological responses to this compound in a controlled cellular environment.

There is currently no available scientific literature detailing the subcellular localization or the interaction dynamics of this compound. Studies to determine where the compound accumulates within the cell (e.g., plasma membrane, mitochondria, nucleus) or to identify its direct protein interaction partners have not been published. Such research would be invaluable for a more complete understanding of its molecular pharmacology.

Structure Activity Relationship Sar Studies and Rational Design of 14 Benzoyloxyyohimbine Analogs

Identification of Pharmacophoric Elements Critical for 14-Benzoyloxyyohimbine's Activity

The activity of yohimbine (B192690) analogs is intrinsically linked to their complex chemical architecture. The core structure is a pentacyclic monoterpenoid indole (B1671886) alkaloid, which provides the rigid framework necessary for receptor interaction. mdpi.com Key pharmacophoric elements derived from the yohimbine scaffold, and therefore critical for this compound's activity, include:

The Indole Moiety : The indole nucleus, specifically the nitrogen atom and the aromatic ring, is crucial for binding, often participating in hydrogen bonding and π-π stacking interactions within the receptor's binding pocket. nih.gov

The Basic Nitrogen Atom (N4) : The nitrogen atom in the isoquinoline (B145761) part of the structure is typically protonated at physiological pH. This positive charge is a critical feature, forming an ionic bond with an acidic amino acid residue (like aspartate) in the binding site of adrenergic and serotonergic receptors.

The C16-Carbomethoxy Group : The ester group at position 16 is known to contribute to the binding affinity. Modifications at this position, such as creating amino esters, have been shown to alter selectivity and potency. nih.gov

The C17-Hydroxyl Group : In yohimbine, the hydroxyl group at C17 can act as a hydrogen bond donor or acceptor. In this compound, the key modification is at the C14 position, but the spatial relationship with the C17 group remains an important structural consideration.

Pharmacophore models, which map the essential steric and electronic features required for biological activity, generally highlight a combination of hydrogen bond donors, acceptors, hydrophobic areas, and positively ionizable groups as being vital for the activity of yohimbine-like molecules. nih.govnih.gov

Impact of the Benzoyloxy Moiety and Substituent Variations on Receptor Binding and Functional Modulations

The introduction of a benzoyloxy group at the 14th position of the yohimbine scaffold represents a significant structural modification that can profoundly influence its pharmacological properties. While specific data for this compound is limited, the impact can be inferred from general principles of SAR in yohimbine analogs.

The benzoyloxy moiety adds a bulky, aromatic ester group. This can affect receptor binding in several ways:

Steric Effects : The size and shape of the benzoyloxy group can either enhance or hinder the fit of the ligand into the binding pocket. It may lead to steric clashes with certain residues, decreasing affinity, or it could promote favorable van der Waals interactions, increasing affinity.

Electronic Effects : The ester carbonyl can act as a hydrogen bond acceptor. The benzene (B151609) ring can participate in π-stacking or hydrophobic interactions with aromatic or nonpolar residues in the receptor.

Altered Selectivity : By introducing new interaction points, the benzoyloxy group can change the compound's selectivity profile for different receptor subtypes (e.g., α2A vs. α2B vs. α2C adrenergic receptors) or between different receptor families (e.g., adrenergic vs. serotonergic). For example, a study on yohimbic acid amino esters showed that elongating the methyl ester moiety could significantly improve selectivity for the ADRA2A receptor over other subtypes. nih.gov

Substitutions on the benzene ring of the benzoyloxy group would further modulate these properties. Electron-donating or electron-withdrawing groups could alter the electronic character of the ring and the reactivity of the ester, while different substitution patterns (ortho, meta, para) would change the steric profile and the orientation of the substituent within the binding pocket.

Stereochemical Influences on Selectivity and Potency of this compound and its Isomers

Yohimbine has five chiral centers (C3, C15, C16, C17, and C20), leading to a variety of possible stereoisomers. nih.govtandfonline.com The specific three-dimensional arrangement of atoms is critical for receptor recognition and activation. Even subtle changes in stereochemistry can lead to dramatic differences in pharmacological activity.

The stereochemical configuration of the yohimbine D-ring, in particular, has been a focus of synthetic efforts to create diverse alkaloid structures. researchgate.net The relative orientation of the substituents on the E-ring, including the group at C14, is dictated by the stereochemistry of the D/E ring junction. Therefore, isomers of this compound with different configurations at C15, C16, C17, or C20 would be expected to display unique binding profiles and potencies. The specific stereochemistry of the benzoyloxy group itself (if chiral centers were present in a substituted version) would also be a critical factor. ontosight.ai

Computational Chemistry and Molecular Modeling Applications in this compound Research

Computational techniques are invaluable tools for investigating the interactions of ligands like this compound at the atomic level, guiding the rational design of new analogs.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comnih.gov For this compound, docking simulations can elucidate how it fits into the binding site of target receptors, such as the α2-adrenergic receptor.

The process involves:

Preparation : Obtaining or modeling the 3D structures of the ligand (this compound) and the receptor protein.

Sampling : Placing the ligand in various positions and orientations within the binding site.

Scoring : Using a scoring function to estimate the binding affinity for each pose, with lower energy scores typically indicating a more favorable interaction. jbcpm.com

Docking studies of yohimbine analogs have identified key interactions, such as a salt bridge between the protonated nitrogen and a conserved aspartate residue in transmembrane domain 3 of adrenergic receptors, and hydrophobic interactions involving the indole ring. nih.gov For this compound, docking would specifically help to visualize how the benzoyloxy group interacts with residues in the binding pocket, potentially identifying new hydrogen bonds or hydrophobic contacts that contribute to its affinity and selectivity.

Table 1: Comparative Docking Data of Yohimbine and Analog 4n at Adrenergic Receptors

| Compound | Target Receptor | Antagonistic Potency (pA₂) | Selectivity Index (ADRA2B/ADRA2A) |

| Yohimbine | ADRA2A | 8.5 | 9.3 |

| Yohimbine | ADRA2B | 7.5 | - |

| Compound 4n | ADRA2A | 8.5 | 226 |

| Compound 4n | ADRA2B | 6.2 | - |

*Compound 4n is an amino ester of yohimbic acid. This table illustrates how modification of the yohimbine scaffold can dramatically alter receptor selectivity, a principle applicable to the design of this compound analogs. Data sourced from reference nih.gov.

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. mdpi.com For a series of this compound analogs with different substituents on the benzoyl ring, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. Descriptors used in such models might include physicochemical properties like hydrophobicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft parameters).

Pharmacophore modeling, on the other hand, identifies the 3D arrangement of essential chemical features that a molecule must possess to be active at a specific receptor. nih.gov A pharmacophore model for α2-adrenergic antagonists derived from yohimbine analogs would typically include a positive ionizable feature, a hydrogen bond acceptor, and one or more hydrophobic/aromatic regions, all arranged in a specific geometry. nih.gov Such a model would be a crucial tool for virtual screening of compound libraries to identify new potential ligands or for guiding the design of novel this compound derivatives with improved properties.

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the movements of atoms over time by solving Newton's equations of motion, allowing researchers to observe the conformational changes in both the ligand and the receptor upon binding. aps.orgnih.gov

For this compound, MD simulations can:

Assess the stability of the docked pose over time.

Reveal how the flexibility of the receptor and ligand influences the binding process.

Identify key water molecules that may mediate interactions between the ligand and the receptor.

Provide insights into the mechanism of ligand binding and unbinding, which is related to the drug's residence time at the receptor.

Analyze the conformational space of the flexible benzoyloxy group and the entire yohimbine scaffold to understand which conformations are most favorable for binding.

Together, these computational approaches provide a powerful framework for understanding the SAR of this compound and for the rational design of next-generation analogs.

Design and Synthesis of Novel this compound Analogs for Mechanistic Probing

The strategic design and synthesis of novel analogs of this compound are pivotal for elucidating the molecular mechanisms that underpin its biological activity. While research specifically detailing a broad library of this compound analogs for mechanistic probing is not extensively documented in publicly available literature, the principles of rational drug design and existing knowledge of yohimbine pharmacology provide a clear framework for such endeavors. The primary goals in designing these analogs are typically to dissect the roles of different structural motifs in receptor binding, functional activity, and downstream signaling pathways, such as the modulation of ion channels.

The design of novel analogs often begins with the core structure of yohimbine, a pentacyclic indole alkaloid known for its interaction with various receptors, most notably α2-adrenergic receptors. acs.orgnih.gov The introduction of a benzoyloxy group at the C-14 position, creating this compound, adds a significant structural feature that can influence its pharmacological profile. Mechanistic probing through analog synthesis would therefore systematically modify three key regions: the benzoyloxy moiety, the yohimbine scaffold, and the linker connecting them, if applicable.

Rationale for Analog Design:

The design of analogs for mechanistic studies is guided by the desire to understand the structure-activity relationship (SAR). Key questions that drive the design process include:

The Role of the Benzoyloxy Group: Is the entire benzoyloxy structure essential? What is the impact of the aromatic ring, the carbonyl group, and the ester linkage on activity? To investigate this, analogs with modified benzoate (B1203000) rings (e.g., with electron-donating or electron-withdrawing substituents), different acyl groups (e.g., aliphatic vs. aromatic), or alternative linkers (e.g., ethers, amides) would be synthesized.

Stereochemistry at C-14: The spatial orientation of the substituent at C-14 is critical. Synthesis of diastereomers would be crucial to determine the optimal stereochemistry for biological activity.

Influence on Receptor Selectivity: Yohimbine itself interacts with multiple receptor subtypes (e.g., α2A, α2B, α2C adrenergic receptors) and also shows affinity for serotonin (B10506) receptors. nih.gov Analogs of this compound would be designed to probe and potentially enhance selectivity for a specific receptor subtype, which is a critical aspect of developing targeted therapeutics.

Probing Downstream Signaling: The binding of yohimbine derivatives to adrenergic receptors can trigger a cascade of intracellular events, including the modulation of calcium channels. biosensingusa.com Analogs are designed to help decouple these events. For instance, some analogs might retain high binding affinity but show altered functional responses, such as a diminished or enhanced effect on calcium influx.

Synthetic Strategies:

The synthesis of this compound analogs would leverage established synthetic methodologies for the modification of the yohimbine framework. A common starting point would be yohimbine itself or a closely related precursor. The introduction of the 14-hydroxy group, which serves as the attachment point for the benzoyloxy moiety, is a key synthetic step. This can be achieved through various oxidative transformations of the yohimbine scaffold.

Once the 14-hydroxyyohimbine precursor is obtained, the benzoyloxy group and its analogs can be introduced via standard esterification reactions. For example, reaction with benzoyl chloride or its substituted derivatives in the presence of a suitable base would yield the desired this compound analogs.

Detailed Research Findings and Data:

| Compound | Modification from this compound | Rationale for Design | Key Mechanistic Data Points |

| Analog 1 | Replacement of benzoyl with acetyl | To determine the necessity of the aromatic ring for activity. | - α2-Adrenergic receptor binding affinity- Functional activity (e.g., agonist vs. antagonist)- Effect on intracellular calcium levels |

| Analog 2 | Introduction of a para-nitro group on the benzoyl ring | To probe the electronic requirements of the aromatic ring. | - Comparative binding affinity to different α2-subtypes- Modulation of second messenger systems (e.g., cAMP) |

| Analog 3 | Inversion of stereochemistry at C-14 | To assess the importance of stereochemistry for target engagement. | - Differential binding and functional activity compared to the parent compound |

| Analog 4 | Replacement of the ester linkage with an ether linkage | To evaluate the role of the carbonyl group in hydrogen bonding or other interactions. | - Stability in biological systems- Altered functional response at the receptor |

These hypothetical analogs and the associated data highlight the systematic approach required to probe the mechanism of action of this compound. The findings from such studies would be crucial for understanding how this compound exerts its effects at a molecular level and for the rational design of new therapeutic agents with improved potency and selectivity.

Pre Clinical Pharmacological Investigations of 14 Benzoyloxyyohimbine in in Vitro and in Vivo Non Human Models

Studies in Isolated Organ and Tissue Preparations

In vitro studies using isolated tissues provide a controlled environment to characterize the direct pharmacological effects of a compound, free from systemic physiological influences.

Research into 14-Benzoyloxyyohimbine has focused on its actions on vascular smooth muscle, primarily using the rat perfused mesenteric vascular bed model. Studies have demonstrated that it possesses potent calcium channel-blocking properties. nih.govoup.com

Compared to its parent compound, yohimbine (B192690), which has a well-established selective α2-adrenoceptor antagonistic effect and only weak calcium channel blocking activity, this compound displays a significantly different pharmacological profile. nih.govoup.com The introduction of a bulky benzoyloxy substituent at the 14-position of the yohimbine molecule markedly potentiates its calcium channel-blocking effects while reducing its affinity for α-adrenoceptors. nih.gov

In the rat perfused mesenteric vascular bed, this compound effectively blocked contractions induced by calcium chloride (CaCl2). nih.govoup.com This inhibition was observed in a dose-dependent manner. nih.gov At a concentration of 3 x 10⁻⁶ M, the derivative blocked Ca²⁺-induced contractions, and it produced rightward shifts in the dose-response curve at concentrations ranging from 3 x 10⁻⁶ M to 10⁻⁵ M. nih.govoup.com In contrast, yohimbine only exhibited a weak calcium channel-blocking effect at the higher concentration of 10⁻⁵ M. nih.govoup.com

Furthermore, at a concentration of 3 x 10⁻⁶ M, this compound did not alter vasoconstriction induced by noradrenaline. nih.govoup.com This finding indicates a degree of selectivity for voltage-gated calcium channels over pathways triggered by α-adrenoceptor agonists. Additionally, in the rat isolated vas deferens, this compound at 10⁻⁸ M had no effect on the inhibitory action of clonidine, a known α2-adrenergic agonist. nih.gov This contrasts with yohimbine, which significantly attenuated the effects of clonidine, highlighting the diminished α2-adrenoceptor antagonism of the derivative. nih.gov

These results suggest that chemical modification of the yohimbine structure can shift its primary mechanism of action from adrenoceptor antagonism to calcium channel blockade, presenting possibilities for developing structurally novel calcium channel blockers. nih.gov

Table 1: Comparative Pharmacological Effects of Yohimbine and this compound in Isolated Rat Tissues

| Compound | Test System | Effect | Potency/Concentration | Reference |

|---|---|---|---|---|

| This compound | Perfused Mesenteric Vascular Bed | Blockade of Ca²⁺-induced contraction | 3 x 10⁻⁶ M to 10⁻⁵ M | nih.gov, oup.com |

| Perfused Mesenteric Vascular Bed | No effect on noradrenaline-induced vasoconstriction | 3 x 10⁻⁶ M | nih.gov, oup.com | |

| Isolated Vas Deferens | No effect on clonidine-induced inhibition | 10⁻⁸ M | nih.gov | |

| Yohimbine | Perfused Mesenteric Vascular Bed | Weak blockade of Ca²⁺-induced contraction | 10⁻⁵ M | nih.gov, oup.com |

This interactive table summarizes the key in vitro findings comparing this compound to its parent compound, yohimbine.

Based on available scientific literature, there are no specific studies investigating the effects of this compound in isolated heart or other organ perfusion models.

Systemic Pharmacological Characterization in Animal Models

Systemic studies in whole animal models are crucial for understanding how a compound's direct cellular effects translate into a broader physiological response, encompassing interactions between multiple organ systems.

There is no specific information available in the scientific literature regarding the central nervous system effects or neurotransmitter system interactions of this compound in rodent models. While the neuropharmacology of yohimbine is well-documented, the specific effects of the 14-benzoyloxy derivative on the CNS have not been reported.

Information regarding the systemic cardiovascular and hemodynamic effects of this compound in animal models is not available in the current body of scientific literature.

There are no published studies investigating the effects of this compound on metabolic or endocrine systems in animal models.

Pharmacokinetic and Pharmacodynamic Profiling in Research Animal Models (Mechanistic Focus)

Meaningful pharmacokinetic and pharmacodynamic profiling is essential to understand a compound's potential as a therapeutic agent. nih.govbiotestfacility.com This typically involves detailed studies in various animal models to characterize how the organism affects the drug and how the drug, in turn, affects the organism. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Pre-Clinical Models

The characterization of a compound's ADME properties is a critical component of preclinical research, providing foundational knowledge for further development. fda.gov These studies elucidate the journey of a chemical entity through a biological system.

Absorption: No data is available on the absorption of this compound following administration through any route in any animal model.

Distribution: There is no information regarding the distribution of this compound to various tissues and organs in preclinical models.

Metabolism: The metabolic pathways, including potential metabolites and the enzymes involved in the biotransformation of this compound, have not been described in the scientific literature.

Excretion: Information on the routes and rate of elimination of this compound and its potential metabolites from the body is not available.

Table 1: Summary of ADME Parameters for this compound in Preclinical Models

| Parameter | Species | Route of Administration | Value | Source |

|---|---|---|---|---|

| Bioavailability (%) | Data Not Available | Data Not Available | Data Not Available | N/A |

| Cmax | Data Not Available | Data Not Available | Data Not Available | N/A |

| Tmax | Data Not Available | Data Not Available | Data Not Available | N/A |

| Volume of Distribution (Vd) | Data Not Available | Data Not Available | Data Not Available | N/A |

| Clearance (CL) | Data Not Available | Data Not Available | Data Not Available | N/A |

Time-Course and Dose-Response Relationships of Pharmacological Effects

Understanding the relationship between the administered dose of a compound and its pharmacological effect over time is fundamental to defining its potency and efficacy. merckmanuals.comich.org Such studies are crucial for establishing a potential therapeutic window.

Currently, there are no published studies that have investigated the dose-response or time-course effects of this compound in any non-human in vitro or in vivo model. Therefore, its pharmacological targets and the nature of its effects at different concentrations or doses remain unknown.

Table 2: Dose-Response Data for this compound in a Representative In Vivo Model

| Animal Model | Pharmacological Effect Measured | Dose Range | Observed Response | ED₅₀ / IC₅₀ | Source |

|---|

Table of Mentioned Compounds

| Compound Name |

|---|

Advanced Analytical and Biophysical Methodologies in 14 Benzoyloxyyohimbine Research

High-Resolution Chromatographic Techniques for Purity Assessment and Isolation

The isolation and purification of 14-Benzoyloxyyohimbine from synthetic reaction mixtures or natural sources, as well as the verification of its purity, rely heavily on high-resolution chromatographic methods. Techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable for these tasks. nih.govmdpi.com

HPLC, known for its high resolving power, allows for the separation of this compound from closely related structural analogues, precursors, and impurities. nih.gov The selection of the stationary phase (e.g., C18 reversed-phase columns), mobile phase composition, and gradient elution is optimized to achieve baseline separation of the target compound. nih.gov For preparative purposes, conditions established at the analytical scale can be transferred to semi-preparative HPLC systems, enabling the isolation of the compound in quantities sufficient for further structural and biological studies. nih.govunits.it The efficiency of this process ensures that the isolated this compound is of high purity, a critical prerequisite for accurate pharmacological and biophysical characterization.

Modern approaches often involve the hyphenation of these chromatographic systems with various detectors, such as UV-Vis and mass spectrometry (MS), to monitor the separation process and confirm the identity of the isolated peak corresponding to this compound. nih.govsemanticscholar.org

Table 1: Comparison of Chromatographic Techniques for Purity Assessment and Isolation

| Technique | Principle | Application in this compound Research | Advantages |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase under high pressure. nih.gov | Purity assessment of synthetic batches, isolation from reaction mixtures or natural product extracts. | High resolution, high sensitivity, applicable for both analytical and preparative scale. nih.gov |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Utilizes columns with smaller particle sizes (<2 µm) and higher pressures than HPLC, resulting in faster analysis and better resolution. nih.gov | Rapid purity checks, high-throughput screening of derivatives. | Increased speed, resolution, and sensitivity compared to HPLC. mdpi.com |

| Flash Chromatography | A rapid form of preparative column chromatography that uses air pressure to drive the solvent through the column. units.it | Preliminary purification of large quantities of crude product before final polishing with HPLC. | Fast, inexpensive, suitable for large-scale purification. units.it |

Advanced Spectroscopic Methods (e.g., Multi-dimensional NMR, High-Resolution Mass Spectrometry) for Complex Metabolite Identification and Interaction Studies

To understand the complete pharmacological profile of this compound, it is crucial to identify its metabolites, which may possess their own biological activities. Advanced spectroscopic techniques are central to this endeavor.

High-Resolution Mass Spectrometry (HRMS) , often coupled with liquid chromatography (LC-MS), is a powerful tool for metabolite identification. bioivt.comnih.gov HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of the parent drug and its metabolites. uni-rostock.deeuropa.eu By comparing the metabolic profile of a control sample with a sample incubated with this compound (e.g., in liver microsomes or hepatocytes), potential metabolites can be detected. nih.gov The fragmentation patterns obtained through tandem mass spectrometry (MS/MS) experiments provide structural information that helps in elucidating the chemical modifications, such as hydroxylation, demethylation, or conjugation, that the parent molecule has undergone. europa.eunih.gov

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique, particularly for the unambiguous structure determination of isolated metabolites and for studying protein-ligand interactions at an atomic level. nih.govwikipedia.org 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish the connectivity of atoms within a molecule, confirming the structure of this compound and its metabolites. wikipedia.orgusask.ca For interaction studies, NMR techniques can monitor changes in the chemical shifts of the protein or the ligand upon binding, providing insights into the binding site and the conformational changes involved. nih.govnih.gov

Radioligand Binding Assays for Quantitative Receptor Characterization

Radioligand binding assays are a fundamental tool for characterizing the interaction of a ligand with its receptor target. nih.gov These assays are used to determine the affinity (expressed as the dissociation constant, Kd, or the inhibition constant, Ki) and the density of receptors (Bmax) in a given tissue or cell preparation. springernature.com For this compound, these assays are critical for quantifying its binding affinity to various receptors, particularly adrenoceptors, and comparing it to the parent compound, yohimbine (B192690).

Table 2: Principles of Radioligand Binding Assays

| Assay Type | Principle | Information Gained for this compound |

| Saturation Binding | Incubating a receptor preparation with increasing concentrations of a radiolabeled ligand to determine total and non-specific binding. springernature.com | If a radiolabeled version of this compound were available, this would determine its Kd and the Bmax of its binding sites. |

| Competition Binding | Measuring the ability of an unlabeled ligand (this compound) to compete with a radiolabeled ligand for binding to a receptor. europeanpharmaceuticalreview.com | Determines the inhibition constant (Ki), indicating the affinity of this compound for a specific receptor target. |

Biophysical Techniques for Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Beyond determining binding affinity, it is important to understand the kinetics and thermodynamics of the interaction between this compound and its protein targets. Biophysical techniques provide this deeper level of insight. researchgate.netnumberanalytics.com

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of binding events. wikipedia.orgmdpi.com In an SPR experiment, one of the binding partners (e.g., the target protein) is immobilized on a sensor chip, and the other (this compound) is flowed over the surface. nih.gov The binding interaction causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle. wikipedia.org This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govnih.gov In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. cureffi.org The resulting heat changes are measured, allowing for the direct determination of the binding affinity (Ka, the inverse of Kd), the binding enthalpy (ΔH), and the stoichiometry of the interaction (n). nih.govmdpi.com From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding interaction. cureffi.org Studies have indicated that this compound possesses Ca²⁺ channel-blocking effects, and ITC could be employed to quantify the thermodynamic forces driving its interaction with these channels. researchgate.netvdoc.pub

Table 3: Biophysical Techniques for Interaction Analysis

| Technique | Principle | Key Parameters Measured for this compound Interaction |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. wikipedia.org | Association rate (kon), Dissociation rate (koff), Equilibrium dissociation constant (Kd). |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a molecular interaction in solution. nih.govcost-nectar.eu | Binding affinity (Ka), Enthalpy change (ΔH), Entropy change (ΔS), Stoichiometry (n). |

Future Research Directions and Unaddressed Research Gaps in 14 Benzoyloxyyohimbine Studies

Identification of Novel Biological Targets and Polypharmacological Interactions

The known biological activity of 14-Benzoyloxyyohimbine is primarily centered on its potent calcium channel-blocking effects, a characteristic that is significantly enhanced compared to its parent compound, yohimbine (B192690). nih.gov Concurrently, its affinity for alpha-adrenoceptors is markedly reduced. nih.govnih.gov This shift in pharmacological profile suggests that the introduction of a benzoyloxy group at the 14-position dramatically alters the compound's interaction with traditional yohimbine targets and likely introduces new ones.

Future research should focus on a comprehensive screening of this compound against a wide array of biological targets to uncover its full polypharmacological potential. Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly recognized concept in drug discovery. mdpi.comtandfonline.com Molecular docking and simulation studies, which have been employed to predict the multi-target interactions of yohimbine with various cancer-related proteins like ERK2, PARP1, and PIK3α, could be applied to this compound to generate initial hypotheses about its potential targets. mdpi.comtandfonline.com

Furthermore, experimental validation of these predicted interactions is crucial. High-throughput screening assays against panels of receptors, enzymes, and ion channels would provide a clearer picture of its activity spectrum. Understanding these off-target effects is essential, as they could lead to the discovery of novel therapeutic applications or explain potential side effects. The multi-target nature of yohimbine itself, with its activity at α2-adrenergic, serotonin (B10506), and dopamine (B1211576) receptors, underscores the potential for its derivatives to exhibit complex pharmacological profiles. researchgate.net

Development of Complex In Vitro and Organoid Models for Deeper Mechanistic Insights

To move beyond simple cell-based assays and gain deeper mechanistic insights into the action of this compound, the development and utilization of more complex in vitro models are imperative. Three-dimensional (3D) cell cultures, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cell cultures. nih.gov

Neural organoids, for instance, can recapitulate aspects of brain development and are valuable tools for neurotoxicity testing and studying the effects of neuroactive compounds. d-nb.infofrontiersin.org Given that yohimbine and its analogs are known to be neuroactive, testing this compound on brain organoids could reveal its effects on neuronal differentiation, migration, and network activity. d-nb.infomoleculardevices.com Similarly, liver organoids could be employed to investigate its metabolism and potential hepatotoxicity in a human-relevant system. netri.com The use of such models would be a significant step forward in predicting the compound's effects in vivo.

Moreover, advanced platforms like "organ-on-a-chip" could be used to model the interaction between different organ systems, providing a more holistic view of the compound's pharmacology. For example, a gut-brain axis model could be used to study the absorption, metabolism, and subsequent neurological effects of orally administered this compound.

Integration with Systems Biology and Omics-Based Approaches (e.g., Proteomics, Metabolomics)

To obtain a comprehensive understanding of the cellular response to this compound, its study should be integrated with systems biology and omics-based approaches. These powerful technologies allow for the global analysis of changes in proteins (proteomics) and metabolites (metabolomics) following compound treatment.

Metabolomics, particularly using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been successfully applied to characterize and identify novel monoterpene indole (B1671886) alkaloids in plants. acs.orgnih.govriken.jp A similar approach could be used to study the metabolic fate of this compound in various biological systems, identifying its metabolites and understanding its biotransformation pathways. Isotope labeling, such as with 15N, can be a powerful tool in these studies to trace the metabolism of nitrogen-containing compounds like alkaloids. acs.orgnih.gov

Proteomics can identify the proteins whose expression levels or post-translational modifications are altered by this compound, providing clues about its mechanism of action and the cellular pathways it modulates. For instance, if the compound induces changes in proteins involved in calcium signaling or apoptosis, this would corroborate and expand upon the initial findings of its calcium channel blocking activity.

Potential of this compound as a Tool Compound for Receptor Pharmacology and Ion Channel Research

A "tool compound" is a molecule with a well-defined and often selective pharmacological activity that is used to study biological processes and targets. While yohimbine itself is widely used as a pharmacological probe for α2-adrenergic receptors, the altered selectivity of this compound suggests it could be a valuable tool for studying other targets. nih.govahajournals.orgahajournals.org

Given its potent calcium channel blocking activity, this compound could be developed as a selective probe for specific subtypes of calcium channels. nih.gov Further research is needed to characterize its activity on different calcium channel subtypes (L-type, N-type, T-type, etc.) to determine its selectivity profile. nih.govjneurosci.orgllu.edu A selective blocker would be an invaluable tool for dissecting the physiological and pathological roles of these channels.

Additionally, its reduced affinity for adrenergic receptors makes it a more specific tool for studying its other potential targets without the confounding effects of adrenergic blockade. The development of tethered and dimeric analogs of yohimbine has already demonstrated the potential to create highly selective ligands for specific receptor subtypes. nih.gov A similar medicinal chemistry effort focused on this compound could yield a new generation of powerful research tools.

| Feature | Yohimbine | This compound | Future Research Focus for this compound |

| Primary Target | α2-Adrenergic Receptors | Calcium Channels | Subtype selectivity of Ca2+ channel blockade |

| Adrenergic Activity | Potent Antagonist | Markedly Reduced Antagonism | Deconvolution of any residual adrenergic effects |

| Potential as Tool Compound | Probe for α-adrenoceptors | Potential probe for specific Ca2+ channels | Development of more selective analogs |

Exploration of Stereoisomeric Diversity and Conformational Dynamics in Biological Systems

The yohimbane skeleton possesses multiple chiral centers, leading to a rich stereoisomeric diversity. nih.govresearchgate.netlookchem.com The stereochemistry of these alkaloids is known to have a profound impact on their biological activity. For example, the different stereoisomers of yohimbine, such as rauwolscine (B89727) and corynanthine, exhibit distinct pharmacological profiles. mdpi.com

The stereochemistry at position 14, where the benzoyloxy group is attached, is crucial. While the initial synthesis likely produced a specific stereoisomer (14β-benzoyloxyyohimbine), the biological activity of other stereoisomers at this position remains completely unexplored. nih.govnih.gov Future synthetic efforts should focus on preparing and testing other stereoisomers of this compound to fully understand the structure-activity relationship.

| Stereochemical Aspect | Relevance to this compound | Future Research Directions |

| Yohimbane Core Stereocenters | The core stereochemistry influences the overall 3D shape and receptor interaction. | Synthesis and evaluation of other core stereoisomers with the 14-benzoyloxy substituent. |

| C-14 Stereocenter | The orientation of the benzoyloxy group is critical for activity. | Synthesis and testing of the 14α-epimer and other stereoisomers at C-14. |

| Conformational Flexibility | The bulky substituent likely alters the conformational landscape compared to yohimbine. | In-depth computational and experimental (e.g., NMR) conformational analysis. |

Q & A

Q. How to structure a manuscript on this compound to meet high-impact journal standards?

- Methodological Answer : Follow IMRaD (Introduction, Methods, Results, Discussion) structure. Highlight novelty in the introduction (e.g., "first selective benzoylated yohimbine derivative"). In methods, cite established protocols and detail deviations. Use tables/figures to compare bioactivity across analogs, avoiding redundant text. Discuss limitations (e.g., lack of in vivo data) and propose future work .

Q. What criteria should guide the inclusion of this compound data in supplementary materials vs. main text?

- Methodological Answer : Place exhaustive synthetic procedures, raw spectral data, and extended dose-response curves in supplementary materials. The main text should highlight key findings (e.g., SAR trends, breakthrough efficacy). Ensure supplementary files are hyperlinked in the manuscript and formatted per journal guidelines (e.g., .PDF for spectra, .CSV for datasets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.